Clopirac - 42779-82-8

Clopirac

Catalog Number: EVT-402519
CAS Number: 42779-82-8
Molecular Formula: C14H14ClNO2
Molecular Weight: 263.72 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Clopirac is a non-steroidal anti-inflammatory drug (NSAID) that has been studied for its potential therapeutic effects in inflammatory conditions. While it was explored for its analgesic and anti-inflammatory properties, it is not currently approved for clinical use.

Aspirin

Relevance: Aspirin is structurally distinct from Clopirac but shares its therapeutic target of inhibiting prostaglandin synthesis. Research has shown that copper complexes of both aspirin and Clopirac demonstrate a reduced ability to inhibit prostaglandin synthesis compared to their parent compounds, potentially explaining their reduced gastrointestinal toxicity. []

Niflumic Acid

Relevance: Niflumic acid is structurally distinct from Clopirac but exhibits similar anti-inflammatory properties. Similar to aspirin and Clopirac, copper complexes of niflumic acid exhibit reduced gastrointestinal damage compared to the parent drug, suggesting a correlation between copper complexation and reduced prostaglandin synthesis inhibition. []

Indomethacin

Relevance: Indomethacin, while structurally distinct from Clopirac, serves as a comparator drug in several studies evaluating the efficacy and safety of Clopirac in treating rheumatic diseases. These studies aim to determine if Clopirac offers comparable or superior efficacy to established NSAIDs like indomethacin. [, , , ] Interestingly, unlike Clopirac, the formation of copper complexes with indomethacin does not mitigate its ulcerogenic potential, suggesting potential differences in their mechanisms of action or pharmacokinetic profiles. []

Ketoprofen

Relevance: Ketoprofen shares a similar therapeutic class with Clopirac. A study directly compared the efficacy of Clopirac with ketoprofen in treating rheumatoid arthritis. [] Like indomethacin, ketoprofen's ulcerogenic potential remains unaltered when administered as a copper complex, unlike Clopirac, suggesting potential differences in their pharmacological interactions. []

Naproxen

Relevance: Naproxen belongs to the same therapeutic class as Clopirac. A study directly compared the efficacy and safety of Clopirac with naproxen in treating rheumatoid arthritis. [] Similar to indomethacin and ketoprofen, the copper complex of (+)‐naproxen does not exhibit reduced ulceration, further highlighting potential differences in the pharmacological properties of Clopirac compared to some other NSAIDs. []

Oxyphenbutazone

Relevance: Oxyphenbutazone serves as a comparator drug in studies evaluating the effectiveness of Clopirac in treating musculoskeletal conditions. This comparison helps assess the relative efficacy and safety of Clopirac against an established NSAID. [, ]

Source and Classification

Clopirac is derived from the pyrrole class of compounds, which are characterized by a five-membered aromatic ring containing nitrogen atoms. Its classification as an NSAID places it alongside other compounds that exert anti-inflammatory effects through inhibition of cyclooxygenase enzymes, thereby reducing the synthesis of prostaglandins .

Synthesis Analysis

Methods

The synthesis of Clopirac involves several chemical reactions that typically include the formation of its core pyrrole structure. Various synthetic routes have been developed, utilizing different catalysts and reaction conditions to optimize yield and purity.

Technical Details:

  • Cyclization Process: The synthesis often requires an acid catalyst to facilitate the cyclization of precursor compounds into the pyrrole structure.
  • Industrial Production: In industrial settings, large-scale production employs optimized conditions, including specific solvents and catalysts to enhance efficiency. The final product is purified through crystallization or other separation techniques.
Molecular Structure Analysis

Structure

Clopirac features a pyrrole ring as part of its molecular structure. The presence of chlorine and other functional groups contributes to its unique chemical properties.

Data

  • Molecular Formula: C13H14ClNO2C_{13}H_{14}ClNO_2
  • Molecular Weight: 251.7 g/mol
  • Spectroscopic Data: While detailed spectroscopic data for Clopirac is not extensively documented in available literature, characterization typically involves methods such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy to confirm structure .
Chemical Reactions Analysis

Reactions

Clopirac undergoes various chemical reactions, including:

  • Oxidation: Can be oxidized to form metabolites such as glucuronides and pyrrole carboxylic acid.
  • Reduction: Less commonly, reduction reactions can modify functional groups.
  • Substitution: Substitution reactions can occur at the pyrrole ring, allowing for the introduction of different substituents.

Technical Details:

  • Common Reagents:
    • Oxidizing agents: Hydrogen peroxide, potassium permanganate.
    • Reducing agents: Sodium borohydride.
    • Halogenating agents for substitution reactions .
Mechanism of Action

The mechanism of action for Clopirac is believed to involve the inhibition of prostaglandin synthesis, similar to other non-steroidal anti-inflammatory drugs. This action reduces inflammation and alleviates pain by blocking cyclooxygenase enzymes, which are crucial in the conversion of arachidonic acid to prostaglandins .

Physical and Chemical Properties Analysis

Physical Properties

Clopirac exhibits typical characteristics associated with solid organic compounds, including:

  • Melting Point: Specific melting point data is not widely reported but can be determined through experimental methods.
  • Solubility: Generally soluble in organic solvents but less so in water.

Chemical Properties

Applications

Clopirac has several scientific applications:

  • Research Tool: Used as a model compound for studying mechanisms related to prostaglandin synthesis inhibition.
  • Pharmaceutical Development: Investigated for potential therapeutic uses in treating inflammatory conditions due to its NSAID properties.
  • Biochemical Studies: Explored in studies related to drug metabolism and pharmacokinetics due to its structural characteristics .
Introduction to Clopirac: Historical Context and Pharmacological Classification

Discovery and Development of Clopirac as a Pyrrole-Based Anti-Inflammatory Agent

The strategic development of Clopirac exploited the Paal-Knorr pyrrole synthesis, a classic organic reaction enabling efficient construction of its core heterocyclic structure. This synthetic approach involved the condensation reaction between 4-chloroaniline and hexane-2,5-dione under acidic conditions, establishing the foundational 1-aryl-2,5-dimethylpyrrole scaffold that distinguishes Clopirac from contemporaneous NSAIDs [5]. The molecular design intentionally incorporated a carboxylic acid functionality at the C3 position of the pyrrole ring, creating a structural analogue of other acidic NSAIDs known to confer target affinity through ion-dependent binding interactions within the cyclooxygenase active site [1] [3].

Table 1: Key Physicochemical Properties of Clopirac

PropertyValueMeasurement Method/Notes
Chemical FormulaC₁₄H₁₄ClNO₂Elemental analysis
Molecular Weight263.72 g/molMass spectrometry
CAS Registry Number42779-82-8Chemical Abstracts Service identifier
Lipophilicity (LogP)3.37Octanol-water partition coefficient
Topological Polar Surface Area42.23 ŲComputational modeling
Rotatable Bonds3Molecular flexibility indicator
Hydrogen Bond Donors1 (carboxylic acid)Structural feature
Hydrogen Bond Acceptors2 (carbonyl oxygen)Structural feature
Water SolubilityLow to moderatepH-dependent ionization

The rational drug design strategy behind Clopirac stemmed from emerging recognition that heterocyclic frameworks could potentially enhance target selectivity while maintaining the acidic pharmacophore essential for cyclooxygenase inhibition. Pyrrole-based compounds offered advantages in synthetic accessibility and opportunities for structural diversification, enabling exploration of structure-activity relationships around the heterocyclic core [3] [6]. Early pharmacological characterization demonstrated Clopirac's potency as an orally active prostaglandin synthetase inhibitor, with specific activity against the cyclooxygenase enzymes responsible for converting arachidonic acid to pro-inflammatory prostaglandins [2] [9]. This mechanism aligned with the established therapeutic paradigm of NSAID-mediated inflammation control through interruption of the arachidonic acid cascade.

Table 2: Comparison of Pyrrole-Based Anti-Inflammatory Agents

CompoundStructural FeaturesDevelopment StatusKey Pharmacological Characteristics
Clopirac1-(4-chlorophenyl)-2,5-dimethylpyrrole-3-carboxylic acidWithdrawn from marketPotent prostaglandin synthetase inhibitor
Tolmetin1-methyl-5-(4-methylbenzoyl)-pyrrole-2-acetic acidMarket-approved (1976)Non-selective COX inhibitor, short half-life
KetorolacBenzoylated pyrrolizine carboxylic acidMarket-approved (1989)Potent analgesic, limited anti-inflammatory use
BM-212N-substituted pyrrole with thiourea moietyPreclinical researchDual COX/5-LOX inhibitor, antitubercular activity
LicofelonePyrrolizine scaffold with keto groupPhase III clinical trialsDual COX/LOX inhibitor, reduced GI toxicity potential

The progression from discovery chemistry to pharmacological evaluation revealed Clopirac's structure-specific advantages over earlier anti-inflammatory agents, including its improved physicochemical profile relative to tricyclic indole derivatives. While precise potency metrics varied across experimental models, Clopirac consistently demonstrated dose-dependent inhibition of inflammatory mediators in standard assays including carrageenan-induced rat paw edema and ultraviolet-induced erythema models [9]. These preclinical findings supported its classification as a clinically viable NSAID worthy of human trials, though its market tenure would ultimately be limited by evolving regulatory perspectives on risk-benefit assessment in the NSAID class.

Structural Classification Within Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

Clopirac occupies a distinct structural niche within the NSAID pharmacological classification system, specifically categorized as a monocarboxylic acid derivative featuring an N-aryl substituted pyrrole core. This molecular architecture differentiates it from classical NSAID subclasses: it lacks the o-acetoxybenzoic acid signature of salicylates (e.g., aspirin), the arylpropionic acid backbone of drugs like ibuprofen and naproxen, and the phenylacetic acid structure of diclofenac [1] [8]. The pyrrole ring establishes Clopirac as a heterocyclic NSAID alongside other pyrrole-derived agents including tolmetin and ketorolac, collectively distinguished by their five-membered aromatic nitrogen-containing rings [3] [6].

The molecular geometry of Clopirac features critical determinants of its pharmacological activity: the carboxylic acid moiety facilitates ionic binding with arginine residues in the cyclooxygenase active site; the para-chlorophenyl substituent at the pyrrole N1 position provides hydrophobic bulk; and the adjacent methyl groups at C2 and C5 positions create steric constraints influencing enzyme accessibility [3]. This configuration results in moderate COX-1/COX-2 selectivity, though with less isoform discrimination than later-developed coxibs. The compound's acidic pKa (approximately 4.5) facilitates concentration in inflammatory sites while enabling plasma protein binding comparable to other acidic NSAIDs (exceeding 98% bound fraction), significantly influencing its pharmacokinetic behavior and tissue distribution [1].

Table 3: Structural Classification of Clopirac Within NSAID Chemotypes

NSAID SubclassPrototypical AgentsClopirac's Structural Distinctions
SalicylatesAspirin, diflunisalLacks esterifiable phenolic OH; no ortho-carboxy arrangement
Arylpropionic acidsIbuprofen, naproxenNo chiral center; pyrrole replaces aromatic ring
Arylacetic acidsDiclofenac, tolmetinNo direct aryl-carboxylic acid conjugation
FenamatesMefenamic acid, meclofenamateMonocarboxylic acid vs. dicarboxylic anthranilates
OxicamsPiroxicam, meloxicamNo enolic acid moiety or benzothiazine core
Pyrrole derivativesTolmetin, ketorolacUnique 1,2,5-trisubstitution pattern on pyrrole ring
COX-2 selective (Coxibs)Celecoxib, rofecoxibLacks sulfonamide or methylsulfone COX-2 pharmacophore

Clopirac's structure-activity relationships reveal how specific modifications influence anti-inflammatory potency: the C3-carboxylic acid is essential for activity, as esterification or reduction dramatically diminishes COX inhibitory capacity; the N1-aryl group optimally features electron-withdrawing substituents (e.g., para-chloro) enhancing both potency and metabolic stability; and the C2/C5 alkyl groups (methyl in Clopirac) balance steric accessibility with lipophilicity requirements [3] [6]. These features collectively establish Clopirac as a structural hybrid that combines the acidic pharmacophore common to traditional NSAIDs with the heterocyclic diversity of modern anti-inflammatory agents. Its molecular weight (263.72 g/mol) and calculated partition coefficient (cLogP ~3.37) place it within the optimal property space for oral anti-inflammatory agents, comparable to marketed pyrrole derivatives like tolmetin (MW 257.29, cLogP 2.65) [7].

Regulatory Milestones and Global Approval Status

Clopirac underwent standard pharmaceutical development during the 1970s, progressing through preclinical toxicology and Phase I-III clinical trials that demonstrated comparable efficacy to established NSAIDs in pain and inflammation management. It received initial market authorization in several European countries (including Switzerland and Germany) and select international markets during the late 1970s and early 1980s [1]. This approval phase coincided with heightened regulatory scrutiny of NSAIDs following emerging recognition of class-wide toxicities, particularly gastrointestinal complications associated with chronic use. Unlike first-generation NSAIDs approved under less stringent requirements, Clopirac entered markets during a transitional regulatory period where demonstration of improved safety profiles became increasingly important for differentiation [8].

The regulatory trajectory of Clopirac was significantly influenced by evolving understanding of NSAID-associated cardiovascular and gastrointestinal risks throughout the 1980s-1990s. While specific withdrawal documentation remains scarce in public literature, Clopirac's market presence diminished during the period when regulatory agencies (including the FDA and EMA) implemented stricter risk assessment frameworks for NSAIDs following the high-profile withdrawals of selective COX-2 inhibitors [1] [8]. This regulatory evolution shifted the benefit-risk calculus for NSAIDs with intermediate market penetration like Clopirac, particularly as therapeutic alternatives with more extensive safety databases became available.

Table 4: Regulatory Timeline of Clopirac

Time PeriodRegulatory PhaseKey Developments
Early 1970sPreclinical DevelopmentSynthesis optimization, in vivo efficacy models
Mid-1970sPhase I-II Clinical TrialsHuman safety, pharmacokinetics, dose-ranging established
Late 1970sInitial Market ApprovalsAuthorization in European markets (Switzerland, Germany)
1980sPost-Marketing SurveillanceAdverse event reporting integration
1990s-2000sMarket WithdrawalVoluntary withdrawal in context of NSAID class reassessment
Present StatusResearch CompoundAvailable through chemical suppliers for experimental use

In the current regulatory landscape, Clopirac maintains status as a research-application compound rather than an approved therapeutic. It is available through specialty chemical suppliers (e.g., MedChemExpress, TargetMol) with documented purity standards (typically ≥98%) specifically for experimental applications [7] [9]. The compound retains value in pharmacological research as a structural prototype for pyrrole-based anti-inflammatory agents and continues to be referenced in medicinal chemistry literature exploring structure-activity relationships within the heterocyclic NSAID subclass [3] [6]. This transition from therapeutic agent to research tool exemplifies how regulatory attrition reshapes drug development landscapes, preserving scientific knowledge while restricting clinical application.

The approval chronology of Clopirac reflects broader patterns in NSAID regulation: initial market entry based on demonstrated efficacy and acceptable acute toxicity profiles, followed by reassessment during periods of enhanced pharmacovigilance. Its withdrawal occurred alongside heightened regulatory attention to class-specific adverse effects rather than compound-specific toxicity concerns. This historical context positions Clopirac as a case study in the evolution of regulatory standards for anti-inflammatory therapies throughout the late 20th century, particularly regarding the importance of long-term safety data and comparative effectiveness assessment in therapeutic class evaluations [1] [8].

Properties

CAS Number

42779-82-8

Product Name

Clopirac

IUPAC Name

2-[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]acetic acid

Molecular Formula

C14H14ClNO2

Molecular Weight

263.72 g/mol

InChI

InChI=1S/C14H14ClNO2/c1-9-7-11(8-14(17)18)10(2)16(9)13-5-3-12(15)4-6-13/h3-7H,8H2,1-2H3,(H,17,18)

InChI Key

SJCRQMUYEQHNTC-UHFFFAOYSA-N

SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)Cl)C)CC(=O)O

Synonyms

clopirac
clopirac, copper (+2) salt
clopiran
CP 172 AP

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)Cl)C)CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.